molecular formula C8H8O4 B053137 2-Hydroxy-6-methoxybenzoic acid CAS No. 3147-64-6

2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137
CAS No.: 3147-64-6
M. Wt: 168.15 g/mol
InChI Key: AAUQLHHARJUJEH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma .

Mode of Action

It exhibits significant analgesic effects , suggesting it may interact with pain receptors or pathways.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

It is known to exhibit significant analgesic effects , indicating that it may modulate pain signaling pathways at the molecular and cellular levels.

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy may be affected by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-methoxybenzoic acid plays a role in biochemical reactions. It can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Cellular Effects

It has been reported to exhibit significant analgesic effects , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

Given its analgesic effects , it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

This compound can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of o-chloro benzonitrile with sodium methylate in an autoclave at 80-100°C and a pressure of 0.2-0.4 Mpa. The reaction mixture is then treated with liquid caustic soda, followed by distillation to recover methanol. The final product is obtained by acidification with hydrochloric acid, resulting in the precipitation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Hydroxy-6-methoxybenzoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxy-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQLHHARJUJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343682
Record name 2-Hydroxy-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-64-6
Record name 2-Hydroxy-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

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